molecular formula C25H43NO4 B14615926 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-, dioctyl ester CAS No. 56912-21-1

3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-, dioctyl ester

Cat. No.: B14615926
CAS No.: 56912-21-1
M. Wt: 421.6 g/mol
InChI Key: UHFPEWBQJPWCKG-UHFFFAOYSA-N
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Description

3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-, dioctyl ester is a chemical compound that belongs to the class of dihydropyridines. This compound is often used as a building block in organic synthesis for the preparation of various biologically active compounds. It is known for its role in hydrogenation reactions and its application in the synthesis of pharmaceuticals and other organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-, dioctyl ester typically involves the Hantzsch dihydropyridine synthesis. This method involves the reaction of a β-keto ester, an ammonium salt, and an aldehyde in organic solvents. The reaction mixture is heated to facilitate the formation of the dihydropyridine ring .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time. The use of continuous flow reactors and other advanced techniques can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-, dioctyl ester undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridine derivatives.

    Reduction: It acts as a mild reducing agent in transfer hydrogenation reactions.

    Substitution: The ester groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Pyridine derivatives.

    Reduction: Reduced amines and alcohols.

    Substitution: Substituted esters and amides.

Scientific Research Applications

3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-, dioctyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-, dioctyl ester involves its role as a reducing agent. It donates hydrogen atoms to substrates, facilitating their reduction. This compound can interact with molecular targets such as carbonyl compounds, imines, and activated olefins, leading to the formation of reduced products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-, dioctyl ester is unique due to its specific ester groups, which can influence its reactivity and solubility. Its dioctyl ester groups make it more lipophilic compared to other similar compounds, potentially affecting its biological activity and applications.

Properties

CAS No.

56912-21-1

Molecular Formula

C25H43NO4

Molecular Weight

421.6 g/mol

IUPAC Name

dioctyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C25H43NO4/c1-5-7-9-11-13-15-17-29-24(27)22-19-23(21(4)26-20(22)3)25(28)30-18-16-14-12-10-8-6-2/h26H,5-19H2,1-4H3

InChI Key

UHFPEWBQJPWCKG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC(=O)C1=C(NC(=C(C1)C(=O)OCCCCCCCC)C)C

Origin of Product

United States

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